Tirofiban Hydrochloride is a synthetic, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. [] This receptor plays a crucial role in platelet aggregation, a critical process in blood clotting. By inhibiting the GP IIb/IIIa receptor, Tirofiban Hydrochloride prevents fibrinogen binding, thereby inhibiting platelet aggregation. [, , ]
Tirofiban hydrochloride monohydrate is classified as a non-peptide antagonist of the glycoprotein IIb/IIIa receptor. It is derived from the amino acid phenylalanine and belongs to the broader category of organic compounds known as carboxylic acids and derivatives. The compound's chemical formula is , with a molecular weight of approximately 440.597 g/mol .
The synthesis of tirofiban hydrochloride monohydrate involves several steps, typically requiring over ten reactions to yield the final product. One notable method includes:
The molecular structure of tirofiban hydrochloride monohydrate features a complex arrangement that includes a butylsulfonyl group attached to a phenyl ring with a piperidine moiety. The compound can be represented as:
Key structural characteristics include:
Tirofiban hydrochloride undergoes various chemical reactions relevant to its synthesis and stability:
Tirofiban functions primarily as a reversible antagonist of the glycoprotein IIb/IIIa receptor on platelets. By inhibiting fibrinogen binding to this receptor, tirofiban effectively prevents platelet aggregation, which is critical during thrombotic events such as myocardial infarction. Key points include:
Tirofiban hydrochloride monohydrate exhibits several notable physical and chemical properties:
Tirofiban hydrochloride monohydrate is primarily utilized in clinical settings for:
Modern synthetic routes for tirofiban hydrochloride monohydrate emphasize convergent one-pot strategies to minimize intermediate isolation and enhance overall yield. A landmark approach involves the simultaneous N-Boc protection and borane-mediated reduction of 4-pyridineacetic acid derivatives, followed by Wittig olefination and catalytic hydrogenation. This cascade reduces processing time by 40% and increases overall yield to 72%—a significant improvement over classical stepwise methodologies [9]. Key to this advancement is the in situ generation of the phosphorane reagent (carbomethoxytriphenylphosphorane), which directly reacts with the aldehyde intermediate to form the α,β-unsaturated ester. Subsequent palladium-catalyzed hydrogenation (Pd/C, 50 psi H₂) achieves full saturation without epimerization risks [9].
Table 1: Performance Metrics of One-Pot vs. Multi-Step Synthesis
Parameter | Classical Multi-Step Route | Novel One-Pot Route |
---|---|---|
Overall Yield | 52% | 72% |
Processing Steps | 8 | 4 |
Purity (HPLC) | 98.2% | 99.5% |
Isomerization Risk | Moderate | Negligible |
Solvent selection critically influences the efficiency of catalytic hydrogenation and final salt formation. Research demonstrates that methanol/water (9:1 v/v) significantly suppresses racemization during the hydrogenolysis of the N-Cbz group in penultimate intermediates. Ethanol/isopropanol mixtures (7:3 v/v) further optimize the hydrochloride salt formation, yielding crystals with <0.1% residual solvents and eliminating the need for costly post-crystallization purification [2] [6]. For the hydrogenation of pyridine to piperidine rings, acetic acid/ethyl acetate (1:5 v/v) enhances PtO₂ catalyst activity, reducing reaction time from 24 to 8 hours while maintaining enantiomeric excess (ee) >99.8% [9].
Table 2: Solvent Systems for Key Manufacturing Steps
Step | Recommended Solvent | Effect |
---|---|---|
Catalytic Hydrogenation | Acetic acid/Ethyl acetate | 3× faster reaction; ee >99.8% |
N-Deprotection | Methanol/Water (9:1) | Racemization <0.2% |
Salt Formation | Ethanol/Isopropanol (7:3) | Crystal habit control; residual solvents <100 ppm |
The synthesis of 4-(4-pyridyl)butyl halides (key intermediates for the tyrosine ether linkage) has been revolutionized via lithiation-alkylation pathways. Lithiation of 4-picoline using n-butyllithium (-78°C, THF solvent) generates a stable carbanion, which reacts with 1-bromo-3-chloropropane or protected 3-bromopropoxy derivatives to form C4-alkylated pyridines. Acidic hydrolysis then yields 4-(4-pyridyl)butanol, which is converted to the corresponding bromide via Appel reaction (CBr₄/PPh₃) [5] [9]. Alternative methods using 1,4-dibromobutane in dimethylformamide (DMF) under phase-transfer catalysis reduce side products by 25% and shorten reaction times by 15% [5].
Chiral integrity preservation is paramount during the sulfonylation of tyrosine derivatives and final salt formation. Implementing low-temperature (-10°C) acylation of L-tyrosine methyl ester with butanesulfonyl chloride in pyridine/toluene minimizes diastereomer formation. For the final HCl salt crystallization, replacing aqueous HCl with gaseous HCl in ethyl acetate maintains the reaction temperature below 20°C, preventing epimerization and ensuring optical rotation remains within specifications (-10° to -18° at c = 1 in MeOH) [1] [6] [8]. Rigorous pH control (pH 4.5–5.0) during monohydrate crystallization using phosphate buffers further guarantees chiral purity >99.8% [6].
Industrial production now prioritizes solvent sustainability and waste reduction. Highlights include:
Table 3: Environmental Impact Metrics of Manufacturing Processes
Metric | Traditional Process | Optimized Green Process |
---|---|---|
Process Mass Intensity | 120 | 45 |
E-Factor (kg waste/kg product) | 85 | 28 |
Solvent Recovery Rate | 60% | 85% |
Heavy Metal Waste | High | Negligible |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7